Benzylidene-D-glucitol

Solubility Formulation Science Cosmetics

Benzylidene-D-glucitol (CAS 34590-02-8), also known as benzylidene sorbitol, is a mono-acetal derivative formed via the acid-catalyzed condensation of D-glucitol (sorbitol) with one equivalent of benzaldehyde. With a molecular formula of C13H18O6 and a molecular weight of approximately 270.28 g/mol , it is a versatile organic compound.

Molecular Formula C13H18O6
Molecular Weight 270.28 g/mol
CAS No. 34590-02-8
Cat. No. B15176672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylidene-D-glucitol
CAS34590-02-8
Molecular FormulaC13H18O6
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C13H18O6/c14-7-10(16)12(18)13(19)11(17)9(15)6-8-4-2-1-3-5-8/h1-6,10-19H,7H2/b9-6-/t10-,11+,12-,13-/m1/s1
InChIKeyHZVFRKSYUGFFEJ-ABIPOCLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylidene-D-glucitol (CAS 34590-02-8): Core Physicochemical Profile and Industrial Viability


Benzylidene-D-glucitol (CAS 34590-02-8), also known as benzylidene sorbitol, is a mono-acetal derivative formed via the acid-catalyzed condensation of D-glucitol (sorbitol) with one equivalent of benzaldehyde [1]. With a molecular formula of C13H18O6 and a molecular weight of approximately 270.28 g/mol , it is a versatile organic compound. Its primary function in industrial applications is as a VISCOSITY CONTROLLING agent, acting to increase or decrease the viscosity of formulations, particularly in cosmetics [2]. Computational predictions estimate a Log Kow of -1.04 and a high water solubility of 1.413e+005 mg/L at 25 °C [3]. This baseline profile establishes its fundamental properties, which serve as the foundation for comparing its unique advantages against its closest structural analogs, most notably the di-substituted derivative, dibenzylidene sorbitol.

The Pitfalls of Analog Interchange: Why Benzylidene-D-glucitol is Not Simply 'DBS Lite'


Substituting Benzylidene-D-glucitol with its ubiquitous di-substituted analog, dibenzylidene sorbitol (DBS, CAS 32647-67-9), or other sorbitol acetals without careful consideration can lead to significant performance failures in applications where specific solubility, gelling, or compatibility requirements are critical. The fundamental difference lies in the number of benzylidene protecting groups: mono- (Benzylidene-D-glucitol) versus di-substitution (DBS) [1]. This single structural variance drastically alters key physicochemical properties. As demonstrated in the following quantitative evidence, Benzylidene-D-glucitol exhibits vastly higher water solubility, a significantly lower logP, and a different melting point compared to DBS . Consequently, these differences translate to distinct application-specific behaviors. Using DBS in an aqueous-based formulation requiring high clarity would likely fail due to its poor water solubility [2], while employing Benzylidene-D-glucitol as a high-efficiency nucleating agent for polypropylene would be suboptimal [3]. The evidence below quantifies these critical differences, highlighting why generic substitution is not a viable strategy and why the specific procurement of Benzylidene-D-glucitol is essential for targeted applications.

Benzylidene-D-glucitol (CAS 34590-02-8): Quantified Differentiation Against Comparators for Informed Sourcing


Aqueous Solubility: A Five-Order-of-Magnitude Advantage Over Dibenzylidene Sorbitol

Benzylidene-D-glucitol demonstrates an estimated water solubility of 1.413e+005 mg/L at 25°C, which is approximately five orders of magnitude (or ~10,000 times) higher than the water solubility reported for its close analog, dibenzylidene sorbitol (DBS, CAS 32647-67-9), which is 13 mg/L at 20°C [1]. This stark contrast in aqueous compatibility is a direct result of the degree of benzylidene substitution, with the mono-substituted compound being significantly more hydrophilic .

Solubility Formulation Science Cosmetics

Lipophilicity (LogP): Differentiating Aqueous from Organic Phase Affinity

The estimated partition coefficient (Log Kow) for Benzylidene-D-glucitol is -1.04 [1], indicating a strong preference for the aqueous phase. In stark contrast, the di-substituted analog, dibenzylidene sorbitol (DBS), has a reported LogP of approximately 1.94 [2]. This ~3 log unit difference signifies that DBS is over 1,000 times more lipophilic than Benzylidene-D-glucitol.

Lipophilicity Partitioning Drug Delivery

Thermal Profile: Lower Melting Point May Facilitate Processing Over DBS

The melting point of the closely related analog 1,5-Anhydro-4,6-O-benzylidene-D-glucitol (a specific stereoisomer/form of Benzylidene-D-glucitol) is reported in the range of 160-163°C [1]. This is significantly lower than the melting point of the widely used dibenzylidene sorbitol (DBS), which is reported between 224-228°C .

Thermal Properties Processing Formulation Stability

Rheological Modification: Tuned Gelling Efficiency vs. Dibenzylidene Sorbitol

Dibenzylidene sorbitol (DBS) is an exceptionally efficient low-molecular-weight organogelator, capable of forming physical gels at concentrations as low as the critical gel concentration (cg) of 0.153 wt% in poly(propylene oxide) [1]. While Benzylidene-D-glucitol and its protected derivatives also function as gelling agents and viscosity controllers [2], the mono-substituted structure typically requires higher concentrations or different solvent systems to achieve similar rheological modification . This difference stems from the less extensive intermolecular hydrogen-bonding network possible with only one benzylidene group.

Rheology Gelling Agent Polymer Additives

Synthesis and Purity: Commercial Availability at ≥95% Enables Reproducible R&D

Benzylidene-D-glucitol is commercially available with a purity of ≥95%, suitable for use as a building block or reagent in research and development settings . This is comparable to the purity standards for its analogs like 2,4-O-Benzylidene-D-glucitol (≥98%) and DBS (≥95%) . Consistent purity is paramount for ensuring reproducible experimental outcomes and reliable performance in downstream applications.

Synthesis Purity Reproducibility

Strategic Sourcing: Optimal Application Scenarios for Benzylidene-D-glucitol (CAS 34590-02-8)


Formulation of Aqueous-Based Cosmetics and Personal Care Products

For formulators developing transparent aqueous gels, serums, or creams, Benzylidene-D-glucitol is the preferred choice over the more common dibenzylidene sorbitol (DBS). Its estimated water solubility (1.413e+005 mg/L) is approximately 10,000 times higher than DBS (13 mg/L) [1]. This ensures the final product will remain clear and homogeneous, without the precipitation or cloudiness that would occur if DBS were used in a primarily aqueous system . Its designated function as a VISCOSITY CONTROLLING agent [2] confirms its utility in achieving the desired rheological profile for these applications.

Synthesis of Hydrophilic Intermediates and Glycobiology Reagents

Medicinal and organic chemists focusing on hydrophilic target molecules should select Benzylidene-D-glucitol as a synthetic intermediate. Its negative logP of -1.04 indicates a strong aqueous affinity, whereas its di-substituted analog, DBS, has a logP of ~1.94 and is over 1,000 times more lipophilic . This stark difference in partitioning behavior is critical for reaction workups, purification steps, and for ensuring the final product's physicochemical properties align with design goals, particularly for carbohydrate-based or water-soluble drug candidates .

Development of Thermally Sensitive Formulations Requiring Lower Processing Temperatures

When developing a formulation that contains heat-labile components, the lower melting point of the mono-benzylidene class (~160-163°C) provides a distinct processing advantage over DBS (224-228°C) [3]. This approximately 60°C lower melting point allows for melt-processing or incorporation at more moderate temperatures, reducing the risk of thermal degradation for other ingredients in the mixture and potentially lowering energy costs during manufacturing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzylidene-D-glucitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.